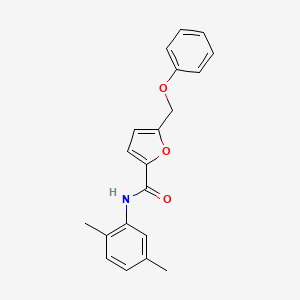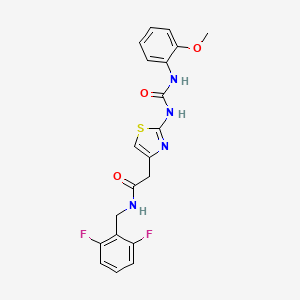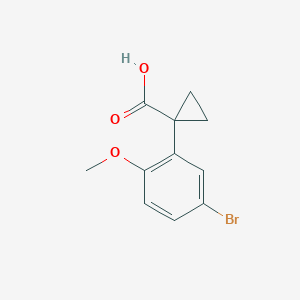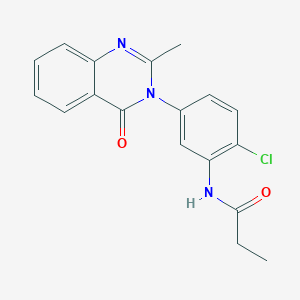
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide, also known as FMEP, is a chemical compound that has gained significant attention in the field of scientific research. It is a pivaloyloxymethyl (POM) prodrug of Furanmethanethiol (FMT), which is a potent antioxidant and anti-inflammatory agent. FMEP is synthesized by the reaction of FMT with pivaloyl chloride and 2-methoxyethylamine.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification responses.
Biochemical and Physiological Effects:
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has also been shown to reduce the levels of lipid peroxidation and protein carbonylation, which are markers of oxidative stress. In addition, N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been found to improve mitochondrial function and reduce apoptosis in neuronal cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide in lab experiments is its potent antioxidant and anti-inflammatory properties. It can be used to study the effects of oxidative stress and inflammation on various cell types. However, one of the limitations of using N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide. One area of research is the development of more water-soluble formulations of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide for in vivo studies. Another area of research is the investigation of the potential neuroprotective effects of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the role of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide in modulating the gut microbiome and its potential use in the treatment of inflammatory bowel disease is an area of research that warrants further investigation.
Synthesis Methods
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide involves the reaction of FMT with pivaloyl chloride and 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the reaction is typically around 50%.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been shown to protect against oxidative stress-induced cell death in various cell types, including neuronal cells. It has also been found to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)12(15)14(6-8-16-4)9-11-5-7-17-10-11/h5,7,10H,6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQIWDOESSBGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CCOC)CC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)


![Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2587925.png)

![3-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2587927.png)
![(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2587928.png)
![N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2587929.png)

![7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2587933.png)
![[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate](/img/structure/B2587935.png)